Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate
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Overview
Description
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.1 .
Synthesis Analysis
The compound can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 hour results in the formation of thiadiazole-4-carboxylate . Increasing the reaction time to 24 hours leads to the formation of thiadiazole-4-carboxylate in higher yield .Molecular Structure Analysis
The InChI code for Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is 1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with ethyl pyruvate hydrazones in the presence of thionyl chloride to form thiadiazole-4-carboxylate . It can also react with phosphoryl trichloride to form ethyl 4-formyl-1H-pyrazole-3-carboxylate .Physical And Chemical Properties Analysis
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a powder that is stored at -10°C . The compound has a molecular weight of 251.1 .Scientific Research Applications
1. Reactions with Various Nucleophiles
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate has been studied for its reactions with different nucleophiles. The substitution of bromine with an acetoxy group occurs under specific conditions, such as the action of sodium acetate in acetic acid. This compound demonstrates diverse reactions with phenolates, sodium N,N-diethyl dithiocarbaminate, butanethiol, and thiophenol, leading to the formation of a variety of products while retaining the furylthiadiazole fragment (Maadadi, Pevzner, & Petrov, 2016).
2. Intramolecular Cyclization
Another significant application is the intramolecular cyclization of ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate derivatives. This process has led to the creation of novel compounds like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, showcasing the compound's utility in synthesizing complex molecular structures (Remizov, Pevzner, & Petrov, 2019).
3. Synthesis of Novel Heterocycles
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate has been used in the synthesis of novel heterocycles, which has a significant impact in the field of organic chemistry and drug development. The creation of compounds like [1]benzoxepino-[3,4-d][1,2,3]thiadiazole and [1]benzothiepino-[3,4-d][1,2,3]thiadiazole showcases the compound's versatility in synthesizing new molecular structures (Shafiee & Kiaeay, 1981).
4. Unexpected Ring Enlargement in Reduction
The compound has also been observed to undergo unusual reduction processes, such as ring enlargement with sulfur addition. This unique behavior highlights its potential in creating diverse molecular structures, which could be valuable in various scientific research fields (Miyawaki, Suzuki, & Morikawa, 2004).
5. Role in Synthesis of Antineoplastic Agents
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate has been involved in the synthesis of antineoplastic agents, indicating its potential in medicinal chemistry and drug design. The synthesis of 4-monosubstituted and 4,5-disubstituted derivatives of 1,2,3-thiadiazole-4-carboxylic acid highlights its role in developing new therapeutic compounds (Looker & Wilson, 1965).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-(bromomethyl)thiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYRMQVQMKSYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate | |
CAS RN |
80022-72-6 |
Source
|
Record name | ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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